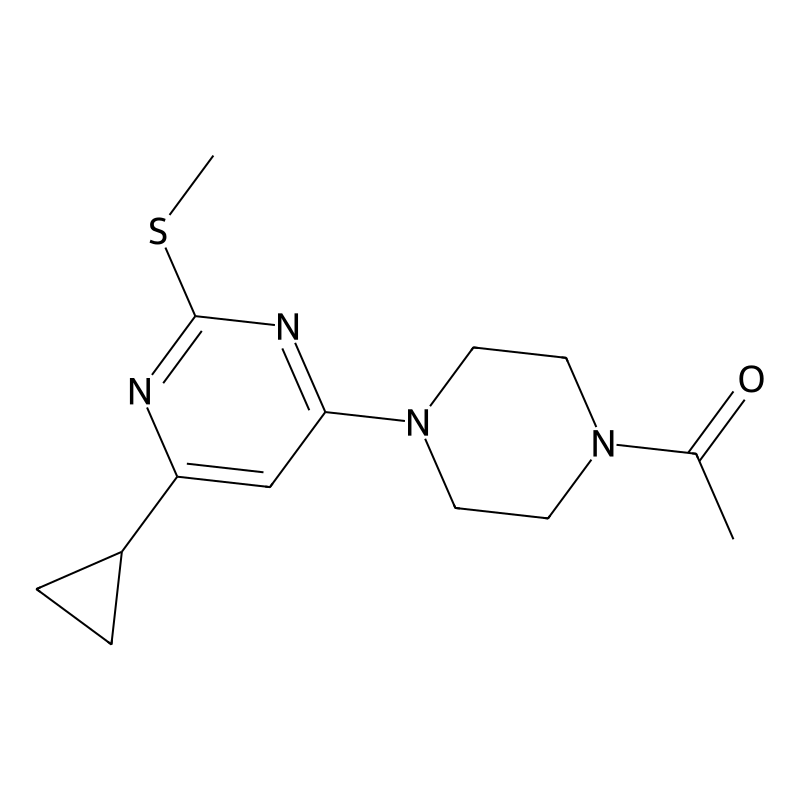

1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound 1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a novel chemical entity characterized by its complex structure, which includes a pyrimidine ring, a piperazine moiety, and a cyclopropyl group. Its molecular formula is with a molecular weight of approximately 386.5 g/mol. The presence of the methylsulfanyl group adds to its unique chemical properties, potentially influencing its biological activity and reactivity in various

- Nucleophilic substitution: The sulfur atom in the methylsulfanyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, which may enhance the compound's biological activity.

- Cyclization reactions: The piperazine moiety can participate in cyclization reactions, potentially forming more complex structures.

These reactions are significant for synthesizing derivatives that may exhibit altered biological properties.

Research indicates that compounds related to this structure may exhibit various biological activities, particularly in the field of oncology. For instance, similar compounds have shown potent inhibition of ataxia telangiectasia and Rad3-related protein (ATR), which is crucial for DNA repair mechanisms in cancer cells. This inhibition can sensitize tumors to chemotherapy and radiation therapy . Furthermore, the unique combination of the cyclopropyl and methylsulfanyl groups may contribute to enhanced selectivity and potency against specific cancer cell lines.

The synthesis of 1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps:

- Synthesis of the pyrimidine precursor: Starting from commercially available pyrimidines, modifications such as cyclopropyl substitution and methylsulfanylation can be performed.

- Formation of the piperazine ring: This may involve reacting an appropriate amine with a suitable carbonyl compound.

- Final coupling reaction: The piperazine derivative is then coupled with the pyrimidine precursor to form the final compound through either direct amination or other coupling strategies.

Each step requires careful optimization to achieve high yields and purity .

This compound has potential applications in medicinal chemistry, particularly as a lead compound in drug discovery targeting cancer therapies. Its ability to inhibit key proteins involved in DNA repair pathways could make it a candidate for use as an anticancer agent, especially in tumors resistant to conventional therapies. Additionally, due to its structural features, it may also find applications in neuropharmacology or as a tool compound for studying biological pathways involving piperazine derivatives.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies suggest that it may interact with various protein targets involved in cellular signaling pathways. These interactions can be assessed using techniques such as:

- Surface plasmon resonance: To study binding affinities between the compound and target proteins.

- Cell viability assays: To evaluate the effects of the compound on different cancer cell lines.

- Molecular docking studies: To predict binding modes and affinities based on structural data.

Such studies help elucidate the mechanism of action and potential therapeutic uses of the compound .

Several compounds share structural similarities with 1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one. Here are some notable examples:

Uniqueness

The uniqueness of 1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one lies in its specific combination of functional groups and structural elements that may confer distinct biological activities compared to its analogs. The inclusion of both cyclopropyl and piperazine moieties suggests potential for diverse interactions within biological systems, making it a valuable candidate for further research in drug development.